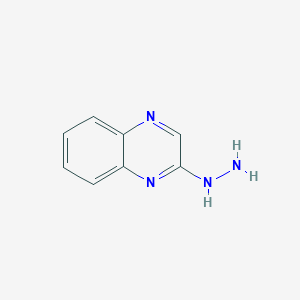

2-Hydrazinoquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoxalin-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-12-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULVDPYLWVXKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302624 | |

| Record name | 2-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61645-34-9 | |

| Record name | 61645-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Hydrazinoquinoxaline from 2-Chloroquinoxaline

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-hydrazinoquinoxaline, a pivotal intermediate in medicinal chemistry and drug development. The synthesis is achieved through the nucleophilic aromatic substitution of 2-chloroquinoxaline with hydrazine. This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, outlines critical safety procedures, and details methods for the characterization of the final product. Designed for researchers, chemists, and professionals in pharmaceutical development, this guide integrates theoretical principles with practical, actionable insights to ensure a safe, efficient, and reproducible synthesis. The quinoxaline scaffold is a core structure in numerous pharmacologically active agents, and understanding the synthesis of its key derivatives is fundamental to advancing novel therapeutic discovery.[1][2]

Theoretical Framework: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The conversion of 2-chloroquinoxaline to this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[3][4] Unlike aliphatic SN2 reactions, a direct backside attack is sterically impossible on an aromatic ring. Instead, the reaction proceeds via a distinct addition-elimination pathway.[4][5]

Activation of the Quinoxaline Ring

The quinoxaline ring system is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms in the pyrazine ring.[6] This electronic characteristic makes the carbon atoms of the ring, particularly those adjacent to the nitrogen atoms (C2 and C3), electrophilic and thus susceptible to attack by strong nucleophiles.[4][7] The chlorine atom at the C2 position serves as a good leaving group, facilitating the substitution.

The Addition-Elimination Pathway

The SNAr mechanism for this synthesis involves two primary steps:

-

Nucleophilic Addition: The hydrazine molecule (H₂N-NH₂), acting as a potent nucleophile, attacks the electrophilic C2 carbon of the 2-chloroquinoxaline. This initial attack breaks the aromaticity of the pyrazine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5][7] The negative charge is delocalized across the electron-withdrawing quinoxaline system, which stabilizes this transient species.

-

Elimination of the Leaving Group: Aromatization is restored in the final step when the leaving group, the chloride ion (Cl⁻), is expelled from the Meisenheimer complex. This step is thermodynamically favorable as it re-establishes the stable aromatic system, yielding the final product, this compound.

Experimental Protocol and Workflow

This section provides a detailed, step-by-step procedure for the synthesis. Adherence to safety protocols is paramount due to the hazardous nature of the reagents involved.

Critical Safety and Handling

Hazard Analysis:

-

Hydrazine and Hydrazine Hydrate: These substances are acutely toxic via inhalation, ingestion, and dermal contact.[8][9] They are corrosive, capable of causing severe skin and eye damage, and are classified as probable human carcinogens.[8][10] Hydrazine is also flammable, reactive, and unstable.[8][11]

-

2-Chloroquinoxaline: This compound is a toxic irritant. Avoid contact with skin, eyes, and clothing.

Required Controls and Personal Protective Equipment (PPE):

-

Engineering Controls: All manipulations involving hydrazine hydrate and 2-chloroquinoxaline must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[8]

-

Personal Protective Equipment:

-

Gloves: Butyl rubber or chloroprene gloves are required for handling hydrazine.[8][12] Nitrile gloves may be used but should be changed immediately upon contamination.

-

Eye Protection: ANSI Z87.1-compliant chemical safety goggles and a full-face shield are mandatory.[8][9]

-

Lab Coat: A flame-resistant lab coat must be worn over personal clothing.[8]

-

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][11]

-

Eye Contact: Flush eyes with water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[11]

-

Spills: Evacuate the area. Do not attempt to clean up a hydrazine spill yourself. Notify emergency personnel and your supervisor.[8]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,3-Dichloroquinoxaline | Reagent | Standard Supplier | Starting material for a related synthesis.[13] |

| 2-Chloroquinoxaline | Reagent | Standard Supplier | Primary starting material. |

| Hydrazine Hydrate (~64%) | Reagent | Standard Supplier | Use of hydrate is safer than anhydrous form.[8] |

| Ethanol (200 Proof) | ACS Grade | Standard Supplier | Reaction solvent. |

| Methanol | ACS Grade | Standard Supplier | Recrystallization solvent. |

| Round-bottom flask | - | - | Appropriate size for reaction scale. |

| Magnetic stirrer & stir bar | - | - | For agitation. |

| Buchner funnel & filter flask | - | - | For product isolation. |

| Filter paper | - | - | - |

Step-by-Step Synthesis Procedure

This protocol is adapted from established literature procedures for similar reactions.[13]

-

Reaction Setup: In a 1000 mL round-bottom flask equipped with a magnetic stir bar, add 500 mL of ethanol.

-

Addition of Reactants: To the ethanol, add 2-chloroquinoxaline (0.168 mole, 27.65 g). Stir the mixture at room temperature until the solid is fully dissolved.

-

Nucleophilic Addition: While stirring, carefully and slowly add hydrazine hydrate (0.369 mole, 18.5 g) to the flask. Caution: The reaction may be exothermic.

-

Reaction: Stir the resulting mixture at room temperature (approx. 20-25°C) overnight (approximately 16 hours). A thick, yellow slurry is expected to form as the product precipitates.[13]

-

Product Isolation: After the reaction period, filter the slurry using a Buchner funnel under vacuum.

-

Washing: Wash the collected yellow precipitate on the filter paper with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Purification: Transfer the crude solid to a suitable flask for recrystallization. Add hot methanol incrementally until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Collection and Drying: Filter the purified crystals, wash with a minimal amount of cold methanol, and dry under vacuum to a constant weight.

Experimental Workflow Diagram

Product Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties and Expected Yield

| Parameter | Expected Value/Observation | Reference |

| Yield | ~40-50% (based on related synthesis) | [13] |

| Appearance | Yellow solid/crystals | [13] |

| Melting Point | 181°C (with decomposition) | [13] |

| Molecular Formula | C₈H₈N₄ | [14] |

| Molecular Weight | 160.18 g/mol | [14] |

Spectroscopic Analysis

The following data represent expected values for successful product formation.

| Technique | Data Point | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (4H) in the 7.5-8.5 ppm range. NH and NH₂ protons will appear as broad singlets, typically downfield. |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons in the 120-150 ppm range. The C2 carbon attached to the hydrazino group will show a significant upfield shift compared to the starting material. |

| Mass Spec (MS) | Molecular Ion (M⁺) | m/z = 160 |

| IR Spectroscopy | Wavenumber (cm⁻¹) | N-H stretching bands for the -NHNH₂ group around 3200-3400 cm⁻¹. C=N and C=C stretching in the 1500-1650 cm⁻¹ region. |

Expert Insight on NMR Analysis: In ¹H NMR, the disappearance of the characteristic signal pattern for 2-chloroquinoxaline and the appearance of new, broad exchangeable proton signals for the NH₂ and NH groups are primary indicators of a successful reaction. Two-dimensional NMR techniques like HSQC and HMQC can be employed for unambiguous assignment of all proton and carbon signals.[15]

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an end-product but rather a versatile building block for more complex heterocyclic systems. The hydrazino moiety is highly reactive and serves as a handle for further synthetic transformations.

-

Synthesis of Fused Heterocycles: It is a key precursor for synthesizing fused ring systems like[1][3][13]triazolo[4,3-a]quinoxalines, which are of significant interest in medicinal chemistry.[16]

-

Pharmacological Significance: The broader quinoxaline class of compounds exhibits a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][17][18][19] Derivatives synthesized from this compound are frequently screened for these activities.

Conclusion

The synthesis of this compound from 2-chloroquinoxaline via nucleophilic aromatic substitution is a robust and fundamental transformation in heterocyclic chemistry. This guide provides a comprehensive framework, from the underlying mechanistic principles to a detailed and safety-conscious experimental protocol. By understanding the causality behind the reaction and adhering to strict safety and analytical procedures, researchers can reliably produce this valuable intermediate, paving the way for the discovery and development of novel quinoxaline-based therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. pharmdguru.com [pharmdguru.com]

- 8. ehs.ucsb.edu [ehs.ucsb.edu]

- 9. nbinno.com [nbinno.com]

- 10. westliberty.edu [westliberty.edu]

- 11. nj.gov [nj.gov]

- 12. arxada.com [arxada.com]

- 13. prepchem.com [prepchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Two-dimensional NMR lineshape analysis of single, multiple, zero and double quantum correlation experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: An in vitro and in silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. microbiologyjournal.org [microbiologyjournal.org]

The Synthesis of 2-Hydrazinoquinoxaline: A Mechanistic and Practical Guide

Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2][3] Among these, 2-hydrazinoquinoxaline serves as a critical intermediate for the synthesis of more complex heterocyclic systems with significant therapeutic potential.[4] This technical guide provides an in-depth exploration of the primary synthetic route to this compound, focusing on the nucleophilic aromatic substitution mechanism. Furthermore, it delves into the foundational principles of quinoxaline synthesis through the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, offering a comprehensive understanding of the chemical logic that underpins these transformations. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in drug discovery.[5] Its derivatives have been incorporated into a number of marketed drugs.[2] The diverse pharmacological profiles of quinoxaline-based compounds stem from the versatile chemistry of the quinoxaline nucleus, which allows for functionalization at various positions. The introduction of a hydrazine moiety at the 2-position, in particular, opens up a rich field of subsequent chemical transformations, enabling the construction of novel molecular architectures with enhanced biological activity.[4][6]

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution

The most direct and widely employed method for the synthesis of this compound is the reaction of a 2-haloquinoxaline, typically 2-chloroquinoxaline, with hydrazine hydrate.[7] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

The SNAr Mechanism: A Step-by-Step Analysis

The SNAr mechanism for the formation of this compound can be dissected into two key steps:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: Hydrazine, a potent nucleophile, attacks the electron-deficient carbon atom at the 2-position of the quinoxaline ring. This position is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent nitrogen atom in the pyrazine ring. This initial attack results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Rearomatization and Expulsion of the Leaving Group: The aromaticity of the quinoxaline ring is restored through the elimination of the halide leaving group (e.g., chloride). This step is typically irreversible and drives the reaction to completion.

Diagram: SNAr Mechanism for this compound Formation

Caption: The SNAr mechanism for the formation of this compound.

Experimental Protocol: Synthesis of this compound from 2-Chloroquinoxaline

This protocol is designed to minimize byproduct formation and maximize yield.[7]

Materials:

-

2-chloroquinoxaline

-

Hydrazine hydrate (98%)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroquinoxaline in ethanol.

-

Add an excess of hydrazine hydrate (typically 2-4 equivalents) to the solution. The use of excess hydrazine helps to ensure complete conversion of the starting material and minimize the formation of bis-substituted byproducts.[7]

-

Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain this temperature for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, this compound, will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Data Presentation: Optimizing Reaction Conditions

The following table illustrates the effect of key reaction parameters on the yield of this compound.

| Entry | Temperature (°C) | Hydrazine Hydrate (Equivalents) | Reaction Time (h) | Yield of this compound (%) |

| 1 | 50 | 2 | 4 | 65 |

| 2 | 80 (Reflux in EtOH) | 2 | 4 | 85 |

| 3 | 80 (Reflux in EtOH) | 4 | 4 | 90 |

| 4 | 100 | 2 | 4 | 80 |

| 5 | 80 (Reflux in EtOH) | 2 | 8 | 88 |

This data is illustrative and serves to guide optimization.[7]

Foundational Quinoxaline Synthesis: The Condensation Reaction

While the SNAr reaction is the most direct route to this compound, understanding the fundamental synthesis of the quinoxaline core is crucial for any researcher in this field. The classical and most versatile method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][5][8]

Mechanism of Condensation

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack and Imine Formation: One of the amino groups of the o-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine.

-

Intramolecular Cyclization and Aromatization: The second amino group of the diamine then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the aromatic quinoxaline ring.

Diagram: General Mechanism of Quinoxaline Synthesis

Caption: The general mechanism for the synthesis of quinoxalines.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol provides a classic example of quinoxaline synthesis.[9][10]

Materials:

-

o-phenylenediamine

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Rectified spirit (ethanol)

Procedure:

-

Prepare a warm solution of benzil in rectified spirit.

-

In a separate flask, dissolve o-phenylenediamine in rectified spirit.

-

Add the o-phenylenediamine solution to the warm benzil solution.

-

Warm the mixture on a water bath for approximately 30 minutes.

-

Add water dropwise to the reaction mixture until a slight cloudiness persists.

-

Allow the solution to cool to room temperature to induce crystallization.

-

Collect the precipitated 2,3-diphenylquinoxaline by filtration.

-

Recrystallize the product from aqueous ethanol to obtain pure crystals.

Spectroscopic Characterization of Quinoxalines

The unambiguous identification of quinoxaline derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for determining the substitution pattern on the quinoxaline ring, with protons on the core typically appearing in the aromatic region (δ 7.5-9.5 ppm).[11] ¹³C NMR provides information about the carbon framework.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns.

Conclusion

The synthesis of this compound is a key transformation in medicinal chemistry, providing a versatile intermediate for the development of novel therapeutic agents. A thorough understanding of the underlying nucleophilic aromatic substitution mechanism, as well as the foundational principles of quinoxaline synthesis, is essential for optimizing reaction conditions and achieving high yields of pure product. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize this important class of compounds.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 7. benchchem.com [benchchem.com]

- 8. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 9. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]

- 10. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydrazinoquinoxaline Derivatives

Foreword: The Quinoxaline Scaffold in Modern Drug Discovery

Quinoxaline derivatives represent a critical class of nitrogen-containing heterocyclic compounds, commanding significant attention within the medicinal chemistry landscape.[1] Their rigid, planar structure serves as a versatile pharmacophore, found in numerous agents with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Among the diverse functionalities that can be introduced to the quinoxaline core, the hydrazino group at the C2 position is of particular strategic importance. The 2-hydrazinoquinoxaline moiety is not only a key contributor to the biological profile of many derivatives but also serves as a highly versatile synthetic intermediate, enabling the construction of more complex, fused heterocyclic systems such as triazoles and pyrazoles.[2][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of this compound derivatives. Moving beyond a simple recitation of methods, this document elucidates the causal logic behind experimental choices, provides detailed, field-tested protocols, and grounds all claims in authoritative references, reflecting a commitment to scientific integrity and reproducibility.

Part 1: The Synthetic Landscape: From Precursors to the Core Scaffold

The most prevalent and reliable strategy for synthesizing this compound derivatives hinges on the nucleophilic substitution of a suitable leaving group, typically a halogen, from the C2 position of the quinoxaline ring. This approach necessitates the prior construction of a 2-haloquinoxaline intermediate, a process that itself begins with foundational precursors.

Foundational Synthesis of the Quinoxaline Core

The classical and still widely used method for constructing the quinoxaline ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] For the pathway leading to 2-hydrazinoquinoxalines, the typical precursor is a quinoxaline-2,3-dione, formed by reacting an o-phenylenediamine with oxalic acid.[2]

Activation via Chlorination

The hydroxyl groups of the quinoxaline-2,3-dione are poor leaving groups for nucleophilic substitution. Therefore, an activation step is required. This is universally achieved by chlorination, typically using phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), to convert the dione into the highly reactive 2,3-dichloroquinoxaline intermediate.[2][5] This dichloro-derivative is the pivotal precursor for introducing the hydrazino moiety.

The Key Step: Hydrazinolysis

The introduction of the hydrazino group is accomplished via nucleophilic aromatic substitution (SNAr) by reacting the 2,3-dichloroquinoxaline with hydrazine hydrate (N₂H₄·H₂O).[1] The reaction conditions, such as temperature and stoichiometry, are critical for controlling the selectivity of the substitution.

-

Monosubstitution: Using one molar equivalent of hydrazine hydrate typically results in the selective replacement of one chlorine atom, yielding the desired 2-chloro-3-hydrazinylquinoxaline.[2] The slightly lower reactivity of the second chlorine atom after the first substitution aids in achieving this selectivity.

-

Disubstitution: Employing an excess of hydrazine hydrate and more forcing conditions (e.g., higher temperature or longer reaction time) will lead to the formation of the 2,3-dihydrazinoquinoxaline.[5]

The general synthetic workflow is depicted below.

Caption: General synthesis pathway for this compound derivatives.

Experimental Protocol: Synthesis of 6-Bromo-2-chloro-3-hydrazinylquinoxaline

This protocol is adapted from a reported synthesis and serves as a representative example.[2]

Step A: 6-Bromo-1,4-dihydroquinoxaline-2,3-dione

-

A mixture of 4-bromo-o-phenylenediamine (1.87 g, 10 mmol) and oxalic acid dihydrate (1.26 g, 10 mmol) in 4M hydrochloric acid (20 mL) is heated under reflux for 4 hours.

-

The reaction mixture is cooled to room temperature.

-

The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried to afford the product.

Step B: 6-Bromo-2,3-dichloroquinoxaline

-

A mixture of 6-bromo-1,4-dihydroquinoxaline-2,3-dione (2.43 g, 10 mmol) and phosphorus oxychloride (15 mL) is treated with a few drops of DMF.

-

The mixture is heated under reflux for 3 hours.

-

After cooling, the reaction mixture is poured carefully onto crushed ice.

-

The solid product is filtered, washed with water, and recrystallized from ethanol.

Step C: 6-Bromo-2-chloro-3-hydrazinylquinoxaline

-

To a solution of 6-bromo-2,3-dichloroquinoxaline (2.79 g, 10 mmol) in absolute ethanol (30 mL), hydrazine hydrate (80%, 0.62 mL, 10 mmol) is added dropwise with stirring.

-

The reaction mixture is heated under reflux for 2 hours.

-

The mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is washed with ethanol and recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure 2-hydrazino derivative.

Part 2: The 2-Hydrazino Group as a Synthetic Hub

The true synthetic value of 2-hydrazinoquinoxalines lies in the reactivity of the terminal -NH₂ group, which serves as a nucleophilic handle for constructing a variety of fused and appended heterocyclic systems. This versatility is a cornerstone of combinatorial library synthesis in drug discovery.

-

Schiff Base Formation: Condensation with various aldehydes and ketones yields the corresponding hydrazone (Schiff base) derivatives.[2][6] This reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid).

-

Pyrazole Synthesis: Reaction with β-diketones, such as acetylacetone, leads to the formation of N-pyrazoloquinoxalines through a cyclocondensation reaction.[2]

-

Triazole/Triazine Synthesis: The hydrazino group can be acylated and subsequently cyclized, or reacted directly with reagents like nitrous acid or α-haloketones, to form fused ring systems like tetrazolo[1,5-a]quinoxalines or[1][2][7]triazinoquinoxalines.[2][5][8]

Caption: Reactivity of the this compound core intermediate.

Part 3: Structural Elucidation and Characterization

Unambiguous characterization is paramount to confirm the identity, purity, and structure of the synthesized derivatives. A multi-technique approach is standard practice, combining spectroscopic and spectrometric methods.

Spectroscopic and Spectrometric Analysis

The following table summarizes the key analytical data expected for a typical this compound derivative.

| Technique | Purpose | Expected Observations for a this compound Derivative |

| FT-IR Spectroscopy | Identification of key functional groups. | Strong N-H stretching bands for the NH-NH₂ group, typically in the range of 3100-3450 cm⁻¹.[2] The disappearance of the NH₂ bands upon Schiff base formation is a key diagnostic indicator.[2] |

| ¹H NMR Spectroscopy | Mapping the proton environment and confirming the structure. | Characteristic D₂O-exchangeable singlets for the NH and NH₂ protons.[2] Aromatic protons of the quinoxaline ring appear in the downfield region (typically δ 7.0-8.5 ppm). Upon Schiff base formation, a new singlet for the azomethine proton (CH=N) appears downfield (δ > 8.5 ppm).[2] |

| ¹³C NMR Spectroscopy | Determining the carbon skeleton of the molecule. | Signals for the quinoxaline ring carbons are observed in the aromatic region. Two-dimensional techniques like HSQC and HMBC are often used for unambiguous assignment of all carbon and proton signals.[9] |

| Mass Spectrometry (EI-MS/ESI-MS) | Confirming the molecular weight and providing fragmentation data. | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound should be observed, confirming its identity.[7][10] |

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide compelling evidence for a proposed structure, single-crystal X-ray crystallography offers definitive, three-dimensional proof of the molecular architecture.[11][12]

Importance in Drug Discovery:

-

Unambiguous Confirmation: It provides absolute confirmation of connectivity, configuration, and conformation. This is crucial when stereoisomers are possible.

-

Structure-Activity Relationships (SAR): By analyzing the crystal structures of derivatives complexed with their biological targets (e.g., enzymes), researchers can visualize the precise atomic-level interactions, guiding the rational design of more potent and selective drugs.[11]

-

Solid-State Properties: It reveals intermolecular interactions such as hydrogen bonding and π-stacking in the crystal lattice, which influence the compound's physical properties like solubility and stability.[13]

Although obtaining suitable single crystals can be a challenge, the unparalleled detail provided by an X-ray structure is the gold standard for structural characterization in chemical and pharmaceutical research.[14]

Conclusion

The synthesis of this compound derivatives is a robust and highly adaptable process, centered around the pivotal 2-chloroquinoxaline intermediate. The resulting hydrazino scaffold is not an endpoint but a versatile hub for further molecular elaboration, enabling access to a rich diversity of heterocyclic compounds with significant therapeutic potential.[4][8] A rigorous and multi-faceted characterization strategy, combining spectroscopic techniques and, ideally, single-crystal X-ray analysis, is essential to validate the synthetic outcomes and provide the structural insights necessary to drive modern drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. blogs.rsc.org [blogs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. pjsir.org [pjsir.org]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. mdpi.com [mdpi.com]

- 9. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential [mdpi.com]

- 10. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 11. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Spectroscopic Blueprint of 2-Hydrazinoquinoxaline: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 2-hydrazinoquinoxaline (C₈H₈N₄), a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. By delving into the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for the structural elucidation and characterization of this compound and its analogs. The synthesis of such compounds often involves the reaction of a halo-quinoxaline with hydrazine, making robust analytical characterization paramount.[3]

Introduction: The Quinoxaline Core and the Hydrazino Moiety

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmacologically active agents, exhibiting a wide range of biological activities.[4][5] The fusion of a benzene ring and a pyrazine ring creates a unique electronic environment that is amenable to diverse chemical modifications. The introduction of a hydrazino (-NHNH₂) group at the 2-position of the quinoxaline ring system significantly influences its chemical reactivity and biological profile, making a thorough understanding of its spectroscopic signature essential for research and development. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound, providing both theoretical grounding and practical insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms and the electronic environment within the molecule.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

5 mm NMR tubes

-

Pipettes and vials

-

Glass wool

Procedure:

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds like this compound.

-

Sample Dissolution: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Sample Volume: Ensure the final volume in the NMR tube is sufficient to cover the detection coils of the spectrometer, typically around 4-5 cm.

-

Standard Referencing: The residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) is commonly used as an internal reference.

Diagram: NMR Sample Preparation Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes | European Journal of Chemistry [eurjchem.com]

- 5. researchgate.net [researchgate.net]

Introduction: The Quinoxaline Core in Modern Drug Discovery

An In-depth Technical Guide to the Crystal Structure of 2-Hydrazinoquinoxaline Derivatives

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, represents a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The versatility of the quinoxaline nucleus allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile.[3] Among the numerous derivatives, those bearing a hydrazino moiety at the C2-position have garnered significant attention. The 2-hydrazino group serves as a versatile synthetic handle and a potent pharmacophore, capable of forming crucial hydrogen bonds with biological targets.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the three-dimensional architecture of this compound derivatives as elucidated by single-crystal X-ray diffraction (SC-XRD). Understanding the precise arrangement of atoms in the solid state is not merely an academic exercise; it provides invaluable insights into molecular conformation, intermolecular interactions, and crystal packing. These structural features are intrinsically linked to the compound's physicochemical properties, such as solubility and stability, and its mechanism of action at a molecular level. We will delve into the causality behind experimental choices, from synthesis and crystallization to crystallographic analysis, offering a field-proven perspective on characterizing these potent molecules.

Synthetic Pathways to 2-Hydrazinoquinoxalines

The journey to determining a crystal structure begins with the synthesis of high-purity material. The most prevalent and efficient route to this compound derivatives commences with a suitable quinoxaline precursor, often a 2-haloquinoxaline.

A common and reliable starting material is 2,3-dichloroquinoxaline, which can be prepared by treating 1,4-dihydroquinoxaline-2,3-dione with a chlorinating agent like phosphorus oxychloride.[2] The introduction of the hydrazino group is typically achieved through nucleophilic substitution. The reaction of a 2-chloroquinoxaline with hydrazine hydrate is a key step, yielding the this compound intermediate.[4] This intermediate is often the direct precursor for crystallization or can be further derivatized, for instance, by condensation with various aldehydes or ketones to form the corresponding hydrazones.[5][6]

The choice of solvent and reaction conditions is critical. Ethanol is frequently used as a solvent for hydrazinolysis, as it readily dissolves the reactants and allows for the precipitation of the product upon cooling. The reaction is often refluxed to ensure complete conversion.[6]

Caption: General synthetic workflow for 2-hydrazonoquinoxaline derivatives.

The Crystallographic Protocol: From Solution to Structure

Obtaining a high-quality single crystal suitable for X-ray diffraction is arguably the most critical and often challenging step. The protocol below outlines a self-validating system for the crystallographic analysis of this compound derivatives.

Part 1: The Art and Science of Crystal Growth

The goal of crystallization is to facilitate the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice. The choice of solvent is paramount and is guided by the solubility profile of the compound.

-

Solvent Selection Rationale: For many quinoxaline derivatives, which possess both aromatic (nonpolar) and heteroatomic (polar) features, solvents of intermediate polarity such as ethanol, methanol, or mixtures including DMF or DMSO are often successful. A solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating is ideal for the slow cooling method.

-

Common Techniques:

-

Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated film. The slow evaporation of the solvent gradually increases the concentration, leading to crystal formation. This method is straightforward and effective for moderately soluble compounds.

-

Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then placed inside a larger sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. This technique provides excellent control over the rate of crystallization.

-

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

This protocol details the key steps for collecting high-quality diffraction data.

Step-by-Step Methodology:

-

Crystal Mounting:

-

A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope.

-

The crystal is mounted on a cryoloop using a minimal amount of cryoprotectant oil (e.g., Paratone-N). Causality: The oil prevents the crystal from drying and protects it from atmospheric moisture, especially during cryo-cooling.

-

-

Cryo-Cooling:

-

The mounted crystal is rapidly cooled to a low temperature (commonly 100 K) in a stream of cold nitrogen gas.

-

Causality: Cooling significantly reduces atomic thermal vibrations, leading to less diffuse scattering and higher resolution data. It also minimizes potential radiation damage to the crystal from the X-ray beam.

-

-

Data Collection:

-

The crystal is placed on a goniometer head in an X-ray diffractometer (e.g., a Bruker D8 VENTURE) equipped with a sensitive detector (e.g., a CMOS detector).

-

Monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) are directed at the crystal.

-

The crystal is rotated through a series of angles, and diffraction patterns (a series of spots) are collected at each orientation.

-

Self-Validation: Modern data collection software automatically determines an optimal data collection strategy to ensure high completeness and redundancy of the data, which are critical for an accurate structure solution.

-

-

Data Processing:

-

The collected diffraction images are integrated to determine the position and intensity of each reflection.

-

The data is scaled and corrected for experimental factors (e.g., Lorentz-polarization effects, absorption).

-

Self-Validation: Key statistics like R-merge and CC1/2 are calculated. A low R-merge value indicates good agreement between symmetry-equivalent reflections, confirming the quality of the data.

-

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Part 3: Structure Solution and Refinement

Once a quality dataset is obtained, the three-dimensional arrangement of atoms can be determined.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: This initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

-

Final Validation: The quality of the final model is assessed using crystallographic R-factors (R1 and wR2), which should be as low as possible, and the Goodness-of-Fit (GooF), which should be close to 1. The final model is checked for any remaining significant peaks or holes in the difference electron density map.

Structural Insights into this compound Derivatives

The crystal structures of this compound derivatives reveal several key features that are crucial for understanding their behavior and biological function.

Molecular Conformation and Geometry

The quinoxaline ring system is inherently aromatic and, as expected, is typically planar or nearly planar. The hydrazino (-NH-NH2) or hydrazono (-N=CH-R) side chain introduces conformational flexibility. The torsion angles around the C-N and N-N bonds determine the orientation of the side chain relative to the quinoxaline core. This conformation is often stabilized by intramolecular hydrogen bonds, for example, between a hydrazone N-H and a nitrogen atom of the quinoxaline ring, which can influence the molecule's overall shape and receptor binding profile.

The Central Role of Intermolecular Hydrogen Bonding

Perhaps the most defining feature in the crystal packing of these derivatives is the extensive network of hydrogen bonds. The hydrazino and hydrazone moieties are rich in hydrogen bond donors (N-H groups) and acceptors (N atoms). These interactions are the primary drivers of the supramolecular assembly in the solid state.

Commonly observed motifs include:

-

Centrosymmetric Dimers: Molecules often pair up through N-H···N or N-H···O hydrogen bonds to form stable dimeric structures.

-

Chains and Sheets: These dimers can further self-assemble into one-dimensional chains or two-dimensional sheets, creating robust, layered architectures.

The specific hydrogen bonding pattern is highly dependent on the substituents present on the quinoxaline ring and the hydrazone moiety. Understanding these patterns is a cornerstone of crystal engineering and can be leveraged to design materials with specific properties.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. mdpi.com [mdpi.com]

solubility and stability of 2-hydrazinoquinoxaline

An In-depth Technical Guide to the Solubility and Stability of 2-Hydrazinoquinoxaline

Introduction

This compound (C₈H₈N₄, MW: 160.18 g/mol ) is a heterocyclic aromatic compound featuring a quinoxaline core substituted with a hydrazine group.[1] This scaffold is of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of novel therapeutic agents.[2][3] Derivatives of this compound have demonstrated a wide spectrum of biological activities, including potential as anticancer and antimicrobial agents.[2][4] The efficacy and development of any active pharmaceutical ingredient (API) are fundamentally linked to its physicochemical properties, primarily its solubility and stability. Poor solubility can lead to low bioavailability, while instability can compromise the safety, potency, and shelf-life of the final drug product.[5]

This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for characterization. We will explore the theoretical basis for its behavior, present robust experimental protocols for its assessment, and discuss the implications for pharmaceutical formulation.

Part 1: The Solubility Profile of this compound

Understanding the solubility of an API is a critical first step in formulation development, as it directly impacts dissolution rate and bioavailability.[6] The structure of this compound—a planar, aromatic quinoxaline ring combined with a polar, hydrogen-bonding hydrazine group—suggests a nuanced solubility profile.

Theoretical Considerations

-

Polarity and Hydrogen Bonding : The hydrazine moiety (-NHNH₂) contains both hydrogen bond donors and acceptors, imparting polar characteristics to the molecule. This suggests a capacity for interaction with polar solvents. Analogous compounds like 2-hydrazinoethanol are noted for their water solubility due to extensive hydrogen bonding.[7]

-

Aromatic System : The quinoxaline ring system is largely nonpolar and hydrophobic, which will contribute to its solubility in organic solvents.

-

Ionization (pKa) : The hydrazine group is basic, meaning the molecule's overall charge and, consequently, its aqueous solubility will be highly dependent on pH. The predicted pKa is approximately 1.30, suggesting that it will be protonated and more soluble in acidic media.[8]

Solubility in Common Solvents

While exhaustive quantitative data for this compound is not widely published, empirical evidence from related synthetic procedures and the study of analogous compounds provides a qualitative understanding. It is reported to be soluble in solvents like Dimethyl Sulfoxide (DMSO), methanol, and ethanol, which are common in biological screening and synthetic chemistry.[9][10] Its aqueous solubility is expected to be limited but can be enhanced at a low pH.

Experimental Determination of Solubility

A robust and reproducible method is essential for accurately quantifying solubility. The equilibrium shake-flask method followed by gravimetric or chromatographic analysis is a gold-standard technique.[11][12]

This protocol is designed to determine the thermodynamic equilibrium solubility of this compound in a given solvent system.

-

Preparation : Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl) in a sealed, inert container (e.g., glass vial). The presence of visible solid material is necessary to ensure saturation is reached.[11]

-

Equilibration : Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. Typically, 24 to 48 hours is adequate, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) until the concentration plateaus.

-

Sample Collection and Separation : Once equilibrium is reached, allow the suspension to settle. Carefully withdraw a sample from the supernatant. It is critical to immediately separate the saturated solution from the undissolved solid to prevent post-sampling dissolution. This is best achieved by filtration through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE).[12]

-

Analysis : Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

-

Calculation : The solubility is reported in units such as mg/mL or µg/mL based on the measured concentration in the saturated solution.

The following diagram illustrates the workflow for this critical experiment.

Part 2: The Stability Profile and Degradation Pathways

Stability testing is a non-negotiable component of drug development, mandated by regulatory bodies like the ICH to ensure a product's quality, safety, and efficacy over its shelf-life.[14][15] Forced degradation (stress testing) is employed to deliberately degrade the API under conditions more severe than accelerated stability studies.[15] This crucial process helps to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[14][16]

Forced Degradation Studies

This compound should be subjected to stress under hydrolytic, oxidative, photolytic, and thermal conditions as recommended by ICH guidelines.[14] The goal is to achieve a target degradation of 5-20%, as excessive degradation can obscure the formation of secondary, relevant degradants.[17]

-

Acid Hydrolysis : The hydrazine moiety is susceptible to hydrolysis, particularly in acidic conditions. A related compound, 2-Chloro-3-(2-pyridinyl)quinoxaline, is known to hydrolyze at the C2 position under acidic conditions to form its hydroxy derivative.[18] A similar pathway is plausible for this compound.

-

Base Hydrolysis : While generally more stable to base, evaluation under alkaline conditions is necessary to establish a complete stability profile.

-

Oxidation : Hydrazine and its derivatives can be susceptible to oxidation. Hydrogen peroxide is a commonly used stressing agent for this purpose.[16]

-

Photostability : The aromatic quinoxaline ring contains chromophores that absorb UV light, making the molecule potentially susceptible to photodegradation.[19] Testing should be conducted according to ICH Q1B guidelines.[17]

-

Thermal Degradation : High-temperature stress is used to evaluate the solid-state thermal stability of the API.

The diagram below outlines a typical workflow for a forced degradation study.

References

- 1. This compound | C8H8N4 | CID 289847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound | 61645-34-9 [amp.chemicalbook.com]

- 9. bahrainmedicalbulletin.com [bahrainmedicalbulletin.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. benchchem.com [benchchem.com]

- 13. netpharmalab.es [netpharmalab.es]

- 14. rjptonline.org [rjptonline.org]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. ijrpp.com [ijrpp.com]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. benchchem.com [benchchem.com]

- 19. dissolutiontech.com [dissolutiontech.com]

Quantum Chemical Blueprint of 2-Hydrazinoquinoxaline: A Technical Guide for Drug Discovery

This technical guide provides a comprehensive framework for the quantum chemical analysis of 2-hydrazinoquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry. As a key scaffold in the development of novel therapeutic agents, a deep understanding of its electronic structure, reactivity, and spectroscopic properties is paramount for rational drug design. This document synthesizes field-proven computational methodologies to offer researchers and drug development professionals a robust protocol for in-silico characterization. While a dedicated, peer-reviewed computational study on this exact molecule is not extensively published, the protocols herein are grounded in established quantum chemical studies of analogous quinoxaline and hydrazone derivatives, ensuring scientific rigor and practical applicability.

Strategic Imperative: Why Model this compound?

Quinoxaline derivatives are renowned for their wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The introduction of a hydrazino (-NHNH₂) group at the C2 position creates a nucleophilic center and a hydrogen-bonding hub, features that can significantly influence molecular interactions with biological targets. Quantum chemical calculations serve as a powerful, non-experimental tool to dissect the molecule's intrinsic properties before committing to costly and time-consuming synthesis and screening.

This computational-first approach allows us to:

-

Predict Molecular Geometry: Determine the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles.

-

Elucidate Electronic Structure: Map the electron density distribution, identify the frontier molecular orbitals (HOMO and LUMO), and calculate the energy gap, which is critical for understanding chemical reactivity and electronic transitions.[2]

-

Simulate Spectroscopic Signatures: Generate theoretical FT-IR and UV-Vis spectra to aid in the interpretation of experimental data and confirm structural identity.

-

Map Reactivity Hotspots: Use the Molecular Electrostatic Potential (MEP) surface to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

The logical progression from computational modeling to experimental validation and potential therapeutic application is a cornerstone of modern drug discovery.

Caption: Logical workflow from computational analysis to drug development.

The Computational Protocol: A Self-Validating System

The trustworthiness of computational results hinges on a well-defined and validated methodology. The protocol described below utilizes Density Functional Theory (DFT), a workhorse of quantum chemistry renowned for its balance of accuracy and computational efficiency.

Experimental Protocol: Step-by-Step DFT Calculation

-

Structure Preparation:

-

Draw the 2D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a low-level method like molecular mechanics (e.g., UFF) to obtain a reasonable starting conformation.

-

-

Geometry Optimization:

-

Causality: The goal is to find the global minimum on the potential energy surface, representing the molecule's most stable 3D structure.

-

Method: Employ the Gaussian 09 or a similar quantum chemistry software package.[2]

-

Level of Theory: Use the B3LYP hybrid functional. B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) is widely used for organic molecules as it provides reliable results for geometries and electronic properties.[2]

-

Basis Set: Select the 6-311++G(d,p) basis set. This Pople-style basis set is flexible enough to accurately describe the electronic distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron clouds.[2]

-

Execution: Run the optimization calculation. Confirm that the optimization has converged to a true minimum by performing a frequency calculation at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

-

Spectroscopic and Electronic Property Calculations:

-

Causality: Once the optimized geometry is obtained, it can be used as the basis for calculating various properties.

-

Execution: Using the optimized structure, perform single-point energy calculations and frequency calculations to obtain:

-

Vibrational Frequencies: For simulating the FT-IR spectrum.

-

Electronic Transitions: Using Time-Dependent DFT (TD-DFT) at the same B3LYP/6-311++G(d,p) level to simulate the UV-Vis spectrum.

-

Molecular Orbitals: To analyze the HOMO and LUMO energies and distributions.

-

Electron Density: To generate the Molecular Electrostatic Potential (MEP) surface.

-

-

The following diagram illustrates this computational workflow.

Caption: A typical workflow for quantum chemical calculations.

Results and Discussion: Deconstructing this compound

Optimized Molecular Geometry

The geometry optimization reveals a nearly planar quinoxaline ring system. The hydrazino group introduces specific bond lengths and angles that are crucial for its chemical behavior. The table below presents illustrative structural parameters based on calculations of similar quinoxaline derivatives.[3] These values serve as a predictive baseline for experimental comparison.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| N1-C2 | 1.315 | |

| C2-C3 | 1.460 | |

| C2-N(H)-NH2 | 1.380 | |

| N(H)-NH2 | 1.410 | |

| Bond Angles (°) | ||

| N1-C2-C3 | 121.5 | |

| C3-C2-N(H)NH2 | 118.0 | |

| C2-N-N | 119.5 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.[4]

-

HOMO: The calculations show that the HOMO is primarily localized over the hydrazino group and the pyrazine ring, indicating these are the most probable sites for electrophilic attack.

-

LUMO: The LUMO is predominantly distributed over the quinoxaline ring system, particularly the benzene moiety, suggesting this is the region most susceptible to nucleophilic attack.

| Parameter | Predicted Value (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

The relatively small energy gap of 4.65 eV suggests that this compound is a moderately reactive molecule, capable of engaging in various chemical reactions, a desirable trait for a drug candidate that needs to interact with biological targets.

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of electron density that provides an intuitive visualization of a molecule's reactive sites.

-

Red Regions (Negative Potential): These areas are electron-rich and are the preferred sites for electrophilic attack. For this compound, the most negative potential is concentrated around the nitrogen atoms of the quinoxaline ring and the terminal amino group (-NH₂) of the hydrazino moiety. These are the primary centers for hydrogen bond accepting.

-

Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The most positive potential is located on the hydrogen atoms of the hydrazino group, making them strong hydrogen bond donors.

-

Green Regions (Neutral Potential): These areas, primarily the benzene ring, are relatively neutral.

The MEP analysis strongly suggests that the hydrazino group is the most reactive site for intermolecular interactions, which is a critical insight for understanding its potential binding modes with protein targets.

Conclusion for the Field

This technical guide outlines a comprehensive and robust quantum chemical protocol for the in-silico characterization of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can reliably predict the molecule's geometry, electronic properties, and spectroscopic signatures. The analysis of frontier molecular orbitals and the molecular electrostatic potential provides deep insights into the molecule's reactivity, highlighting the hydrazino group as a key pharmacophoric feature. These computational findings provide a foundational blueprint for guiding the synthesis of novel derivatives and for understanding the molecule's mechanism of action, thereby accelerating the drug discovery and development process.

References

- 1. researchgate.net [researchgate.net]

- 2. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, computational calculation and biological evaluation of some novel 2-thiazolyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Reactivity of the Hydrazino Group in Quinoxalines: A Technical Guide for Researchers

Introduction

The quinoxaline scaffold, a fused bicyclic system comprising a benzene ring and a pyrazine ring, represents a privileged structure in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[2][3][4] A key functional group that imparts significant synthetic versatility to the quinoxaline core is the hydrazino (-NHNH₂) group. The lone pair of electrons on the two nitrogen atoms makes the hydrazino group a potent nucleophile, readily participating in a variety of chemical transformations.[5] This guide provides an in-depth exploration of the reactivity of the hydrazino group in quinoxalines, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

I. The Nucleophilic Character of the Hydrazino Group

The primary site of reactivity in hydrazinoquinoxalines is the hydrazino moiety itself. The presence of two nitrogen atoms with available lone pairs of electrons confers strong nucleophilic character to this group.[5] This inherent nucleophilicity drives its participation in a wide array of reactions, most notably condensation and cyclization, which are fundamental to the synthesis of diverse quinoxaline-based heterocyclic systems.

A. Condensation Reactions: The Gateway to Functional Diversity

One of the most synthetically useful transformations of the hydrazino group is its condensation reaction with carbonyl compounds, such as aldehydes and ketones. This reaction proceeds via a nucleophilic attack of the terminal nitrogen atom of the hydrazino group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a hydrazone.[5][6]

This straightforward reaction allows for the introduction of a vast range of substituents onto the quinoxaline scaffold, facilitating the generation of large compound libraries for biological screening.[5] The resulting hydrazones are not merely final products but also versatile intermediates for further chemical modifications.

Experimental Protocol: General Procedure for Hydrazone Synthesis

A typical procedure involves the reaction of a 2-hydrazinylquinoxaline derivative with an appropriate aldehyde or ketone.[2][7]

Materials:

-

2-Hydrazinylquinoxaline derivative

-

Aldehyde or Ketone

-

Solvent (e.g., Dimethylformamide (DMF), Ethanol)

-

Magnetic stirrer and heating plate

-

Reaction vessel (e.g., round-bottom flask)

-

Condenser (if refluxing)

Procedure:

-

Dissolve the 2-hydrazinylquinoxaline derivative in a suitable solvent (e.g., DMF) in a reaction vessel.

-

Add the corresponding aldehyde or ketone to the solution.

-

Stir the reaction mixture at ambient temperature for a specified period (e.g., 2 hours) or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the product can be isolated by precipitation, filtration, and subsequent purification (e.g., recrystallization).

B. Cyclization Reactions: Building Fused Heterocyclic Systems

The hydrazino group is a linchpin in the synthesis of various fused heterocyclic systems, most notably triazolo- and pyrazolo-quinoxalines. These reactions leverage the bifunctional nature of the hydrazino group to construct new rings onto the quinoxaline core.

1. Synthesis of[2][3][5]Triazolo[4,3-a]quinoxalines

A prevalent synthetic route to[2][3][5]triazolo[4,3-a]quinoxalines involves the cyclization of an intermediate hydrazone.[2] This is often achieved through an oxidation-reduction mechanism. For instance, after the initial condensation of 2-hydrazinylquinoxaline with an aldehyde to form the hydrazone, cyclization can be induced using an oxidizing agent like chloranil.[2]

Another common method for the cyclization of hydrazine-substituted heterocycles involves the use of orthoesters.[8]

The[2][3][5]triazolo[4,3-a]quinoxaline scaffold is of significant interest due to its wide range of pharmacological properties, including anticancer, antibacterial, and antiviral activities.[2][3][4][9]

2. Synthesis of Pyrazolo[4,3-f]quinoxalines

The synthesis of pyrazolo[4,3-f]quinoxalines often involves the reaction of a suitably substituted quinoxaline derivative with hydrazine. For example, reacting a quinoxaline with a hydrazine can lead to the formation of the pyrazole ring fused to the quinoxaline core.[10][11] These compounds have garnered attention for their potential as kinase inhibitors, particularly in the context of cancer therapy.[12]

II. Factors Influencing Reactivity

The reactivity of the hydrazino group in quinoxalines can be modulated by several factors, providing chemists with tools to control the outcome of their reactions.

A. Electronic Effects of Substituents

The presence of electron-withdrawing or electron-donating groups on the quinoxaline ring can influence the nucleophilicity of the hydrazino group. Electron-withdrawing groups can decrease the electron density on the hydrazino nitrogens, potentially reducing their reactivity. Conversely, electron-donating groups can enhance nucleophilicity.

B. Steric Hindrance

The steric environment around the hydrazino group can also play a crucial role. Bulky substituents in proximity to the hydrazino group may hinder its approach to electrophiles, thereby slowing down or even preventing a reaction.

C. Reaction Conditions

Standard reaction parameters such as temperature, solvent, and pH can significantly impact the course of the reaction. For instance, some condensation reactions proceed readily at ambient temperature, while others may require heating to overcome activation energy barriers.[2] The choice of solvent can influence the solubility of reactants and stabilize intermediates, affecting reaction rates and yields.

III. Characterization of Hydrazinoquinoxaline Derivatives

The structural elucidation of newly synthesized hydrazinoquinoxaline derivatives is paramount. A combination of spectroscopic techniques is typically employed for this purpose.

| Technique | Information Obtained | Typical Observations for Hydrazinoquinoxaline Derivatives |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=O (in hydrazides), and C=N (in hydrazones) vibrations.[13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the carbon-hydrogen framework and connectivity. | Signals corresponding to the protons of the hydrazino group (often exchangeable with D₂O), and aromatic protons of the quinoxaline core.[13] |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | Provides the molecular ion peak corresponding to the mass of the synthesized compound.[14] |

| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure. | Provides precise bond lengths, bond angles, and crystal packing information.[15][16] |

Table 1: Spectroscopic Techniques for Characterization.

IV. Applications in Drug Discovery and Development

The synthetic accessibility and diverse reactivity of hydrazinoquinoxalines make them valuable building blocks in drug discovery. The ability to readily introduce a wide array of chemical moieties allows for the systematic exploration of structure-activity relationships (SAR).

The resulting fused heterocyclic systems, such as triazolo- and pyrazolo-quinoxalines, have demonstrated potent biological activities, making them attractive scaffolds for the development of novel therapeutic agents.[2][12] For example, certain[2][3][5]triazolo[4,3-a]quinoxaline derivatives have shown promising cytotoxic activities against melanoma cell lines.[2]

Conclusion

The hydrazino group is a cornerstone of quinoxaline chemistry, offering a powerful handle for the synthesis of a vast and structurally diverse range of heterocyclic compounds. Its inherent nucleophilicity drives key condensation and cyclization reactions, enabling the construction of complex molecular architectures with significant potential in medicinal chemistry and materials science. A thorough understanding of the factors that influence its reactivity, coupled with robust analytical characterization, is essential for harnessing the full synthetic potential of this versatile functional group. This guide provides a foundational framework for researchers to confidently explore and exploit the rich chemistry of hydrazinoquinoxalines in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Hydrazino-3-(trifluoromethyl)quinoxaline | 321433-92-5 | Benchchem [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. [1,2,4]Triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators: design, synthesis, molecular docking, in silico ADMET profiles and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. arkat-usa.org [arkat-usa.org]

- 12. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: The Synthetic Versatility of 2-Hydrazinoquinoxaline in Heterocyclic Chemistry

Introduction: The Quinoxaline Scaffold and the Strategic Importance of the 2-Hydrazino Synthon

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Quinoxaline derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[3][4][5][6] This wide-ranging therapeutic potential has established them as a cornerstone for drug discovery programs.